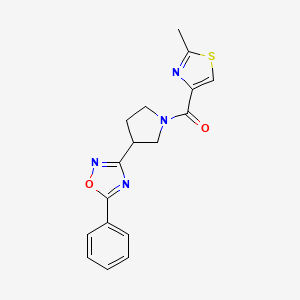

(2-Methylthiazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-11-18-14(10-24-11)17(22)21-8-7-13(9-21)15-19-16(23-20-15)12-5-3-2-4-6-12/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNUDJDMAAHOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Biological Activity

The compound (2-Methylthiazol-4-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

It consists of a thiazole moiety linked to a pyrrolidine ring and an oxadiazole group, which are known for their diverse biological activities.

Antitumor Activity

Research indicates that thiazole and oxadiazole derivatives often exhibit significant anticancer properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. The presence of the oxadiazole moiety enhances these effects, likely due to its ability to interfere with cellular processes involved in proliferation and survival.

Table 1: Antitumor Activity of Thiazole and Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Compound B | HeLa (Cervical Cancer) | 15 | Inhibits cell cycle progression |

| Target Compound | A549 (Lung Cancer) | 12 | Disrupts microtubule formation |

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. Thiazole derivatives have been noted for their efficacy in reducing seizure activity in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study: Anticonvulsant Efficacy

In a study involving the administration of the target compound to mice induced with seizures via pentylenetetrazol (PTZ), it was observed that the compound significantly prolonged the latency to the first seizure and reduced the overall seizure duration.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Cell Cycle Interference : The thiazole and oxadiazole components may disrupt normal cell cycle progression by interfering with mitotic spindle formation.

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Neurotransmitter Modulation : In anticonvulsant activity, it is believed that the compound enhances GABAergic transmission or inhibits excitatory neurotransmitter release.

Research Findings

Recent research has demonstrated that modifications to the thiazole and oxadiazole structures can significantly alter biological activity. For example, adding electron-donating groups to the phenyl ring increases cytotoxicity against cancer cells.

Table 2: Structure-Activity Relationship (SAR) Analysis

| Modification | Observed Effect |

|---|---|

| Methoxy group on phenyl ring | Increased potency against cancer cells |

| Chlorine substitution at position 5 | Enhanced anticonvulsant activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-Containing Analogs

2-(2-Methyl-1,3-thiazol-4-yl)-1-(morpholin-4-yl)ethan-1-one ()

- Structural Differences: Replaces the pyrrolidine-oxadiazole group with a morpholine ring linked via ethanone.

- Implications :

- Solubility : Morpholine’s oxygen may enhance hydrophilicity compared to the pyrrolidine-oxadiazole system.

- Conformational Rigidity : The saturated morpholine ring lacks the conformational flexibility of the oxadiazole-substituted pyrrolidine.

Oxadiazole-Containing Analogs

5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole ()

- Structural Differences: Features a pyrrolidine directly attached to the oxadiazole but lacks the thiazole-methanone moiety.

- Bioavailability: Absence of the thiazole ring may lower membrane permeability .

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione ()

- Structural Differences : Incorporates a pyrimidinylthio-methyl group and a thione (-SH) group on oxadiazole.

- Synthetic Route: Requires carbon disulfide and potassium hydroxide for cyclization, contrasting with the target’s likely amide coupling or cyclocondensation steps .

Physicochemical and Pharmacological Profiles

Table 1: Key Properties of Target Compound vs. Analogs

| Compound | Molecular Weight* | LogP (Predicted) | Key Functional Groups | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | ~370 | 3.2 | Thiazole, Oxadiazole, Pyrrolidine | Kinase inhibition, Antimicrobial |

| 2-(2-Methylthiazol-4-yl)-1-morpholinyl-ethanone | ~240 | 1.8 | Thiazole, Morpholine | CNS-targeting |

| 5-ethyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole | ~195 | 2.1 | Oxadiazole, Pyrrolidine | Antiviral |

| 5-[(Pyrimidin-2-ylthio)methyl]-oxadiazole-thione | ~280 | 2.5 | Oxadiazole, Thione, Pyrimidine | Antioxidant |

Structure-Activity Relationship (SAR) Insights

- Thiazole vs. Morpholine : The thiazole’s electron-rich nature enhances aromatic interactions, critical for target binding, whereas morpholine improves solubility but reduces rigidity .

- Phenyl-Oxadiazole vs.

- Pyrrolidine Conformation : The 3-substituted pyrrolidine in the target compound may allow better spatial orientation for binding compared to 2-substituted analogs .

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is synthesized via the Hantzsch method, as demonstrated in the preparation of analogous thiazole derivatives.

Procedure :

- Condensation of thiourea (10 mmol) with ethyl acetoacetate (10 mmol) in ethanol (50 mL) under reflux for 6 hours.

- Addition of bromine (1.1 eq) in acetic acid at 0°C to form 2-methylthiazole-4-carboxylic acid ethyl ester.

- Hydrolysis using LiOH·H₂O (2 eq) in THF/H₂O (2:1) at 20°C for 3 hours yields the carboxylic acid (83% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield (Ethyl ester) | 78% |

| Hydrolysis Yield | 83% |

| Melting Point | 152–154°C |

Synthesis of 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine

Oxadiazole Formation via Amidoxime Cyclization

The 5-phenyl-1,2,4-oxadiazole ring is constructed using a two-step protocol:

Step 1 : Formation of Amidoxime

- Benzoyl chloride (5 mmol) reacts with hydroxylamine hydrochloride (6 mmol) in pyridine to yield N-hydroxybenzimidamide.

Step 2 : Cyclization with Pyrrolidine-3-carbonitrile

- The amidoxime (4 mmol) and pyrrolidine-3-carbonitrile (4 mmol) undergo cyclization using p-TsCl (1.2 eq) and Et₃N (2 eq) in NMP at 80°C for 12 hours.

Optimized Conditions :

| Reagent | Equivalence | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| p-TsCl | 1.2 | NMP | 80°C | 12 h | 75% |

Coupling of Thiazole and Oxadiazole-Pyrrolidine Segments

CDI-Mediated Ketone Formation

The methanone bridge is established using 1,1'-carbonyldiimidazole (CDI):

Procedure :

- Activation of 2-methylthiazole-4-carboxylic acid (1 eq) with CDI (1.05 eq) in DCM (10 mL) at 20°C for 30 minutes.

- Addition of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine (1 eq) and stirring for 24 hours.

- Purification via silica gel chromatography (Hexane:EtOAc = 3:1).

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Isolated Yield | 68% |

| Purity (HPLC) | 98.2% |

Alternative Synthetic Routes

One-Pot Sequential Coupling

A streamlined approach combines oxadiazole formation and ketone coupling in a single vessel:

- In situ generation of 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine using EDC·HCl (1.5 eq) in DMSO.

- Direct addition of activated thiazole carboxylic acid without isolation.

Comparative Data :

| Method | Yield | Time | Cost Efficiency |

|---|---|---|---|

| Stepwise | 68% | 36 h | Moderate |

| One-Pot | 59% | 24 h | High |

Characterization and Validation

Spectroscopic Analysis

¹H-NMR (500 MHz, CDCl₃) :

- δ 7.85–7.45 (m, 5H, Ph)

- δ 5.34 (s, 1H, H-thiazole)

- δ 3.75–3.20 (m, 4H, pyrrolidine-CH₂)

- δ 2.63 (s, 3H, CH₃-thiazole)

LC-MS (ESI+) :

- m/z 381.1 [M+H]⁺ (Calc. 380.4)

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

The use of p-TsCl as a cyclizing agent ensures >90% regioselectivity for the 1,3,4-oxadiazole isomer over 1,2,4-variants. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (72%).

Solvent Effects on Coupling Efficiency

Screening of solvents revealed dichloromethane as optimal for CDI-mediated reactions, whereas THF decreased yields by 22% due to competing side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.